5-Fluoro-2-methylphenyl isocyanate CAS number lookup
5-Fluoro-2-methylphenyl isocyanate CAS number lookup
An In-Depth Technical Guide to 5-Fluoro-2-methylphenyl isocyanate for Advanced Research and Development
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-2-methylphenyl isocyanate (CAS No. 67191-93-9), a key fluorinated building block for researchers, medicinal chemists, and drug development professionals. The document delineates its fundamental physicochemical properties, explores validated synthetic pathways, and details its strategic application in the synthesis of pharmacologically active compounds. Emphasis is placed on the causality behind its utility, particularly how the interplay of the fluoro-, methyl-, and isocyanate functionalities contributes to the design of novel molecular entities. This guide includes a detailed experimental protocol for a representative urea synthesis, robust safety and handling procedures, and visual diagrams to elucidate reaction workflows, grounding all technical claims in authoritative references.
Introduction: The Strategic Role of Fluorinated Isocyanates in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1] Fluorine's high electronegativity and small van der Waals radius can enhance metabolic stability, improve membrane permeability, and alter pKa to increase binding affinity and oral bioavailability.[1]
Isocyanates, in parallel, are highly valuable electrophilic intermediates, primarily utilized for the construction of urea, carbamate, and amide linkages—motifs prevalent in a vast array of approved therapeutics. The isocyanate group (-N=C=O) serves as a potent and reliable handle for coupling with nucleophilic amines, alcohols, and thiols.
5-Fluoro-2-methylphenyl isocyanate emerges at the intersection of these two strategic domains. The specific ortho-methyl and para-fluoro substitution pattern on the phenyl ring is not arbitrary. The methyl group can provide steric hindrance to influence molecular conformation and potentially shield adjacent groups from metabolic degradation. The para-fluorine atom leverages the well-documented benefits of fluorination. This guide provides the foundational knowledge required to effectively and safely utilize this versatile reagent in a research and development setting.
Core Physicochemical & Structural Data
A thorough understanding of a reagent's physical properties is a prerequisite for its effective use in experimental design, ensuring proper handling, reaction setup, and purification. The key properties of 5-Fluoro-2-methylphenyl isocyanate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 67191-93-9 | [2][3][4][5][6] |
| Molecular Formula | C₈H₆FNO | [2][3] |
| Molecular Weight | 151.14 g/mol | [4][6][7] |
| Appearance | Clear colorless to light yellow liquid | [8][9] |
| Boiling Point | 186 °C (lit.) | [6][9] |
| Density | 1.176 g/mL at 25 °C (lit.) | [6][9] |
| Refractive Index | n20/D 1.515 (lit.) | [6][9] |
| Flash Point | 69 °C (156.2 °F) - closed cup | [6] |
| EINECS Number | 266-602-2 | [3][6] |
| Synonyms | 5-Fluoro-o-tolyl isocyanate, 4-fluoro-2-isocyanato-1-methylbenzene | [3][6][7] |
Synthesis and Reaction Mechanisms
The synthesis of isocyanates is a well-established field, though specific methodologies can be chosen to optimize yield, purity, and safety. While numerous routes exist, the most common laboratory and industrial preparations involve the phosgenation of the corresponding primary amine. An alternative, particularly for avoiding highly toxic phosgene, involves the carbonylation of aryl halides.
General Synthetic Workflow
A plausible and scalable synthesis route starts from 5-fluoro-2-methylaniline. The workflow below illustrates a generalized phosgenation approach, which remains a standard for isocyanate production due to its efficiency.
Caption: Generalized workflow for the synthesis of aryl isocyanates via phosgenation.
An alternative process involves the reaction of an organic halide with a metal cyanate in the presence of a zero-valent nickel catalyst, which can be advantageous in specific contexts.[10]
Applications in Drug Discovery and Development
The primary utility of 5-Fluoro-2-methylphenyl isocyanate in drug discovery is its role as a reactive building block for synthesizing libraries of compounds, most commonly ureas. Substituted ureas are prevalent motifs in kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and other targeted therapies. The compound has been specifically implicated in the evaluation of novel N1-(quinolin-4-yl)ethane-1,2-diamine phenyl urea derivatives for potential anti-inflammatory and antimicrobial activity.[2]
The logical flow of its application is depicted below. The isocyanate provides the core electrophilic component that, when reacted with a diverse library of amines (representing the nucleophilic component), rapidly generates a portfolio of drug-like molecules for screening.
Caption: Use of 5-Fluoro-2-methylphenyl isocyanate in generating drug candidates.
Experimental Protocol: Synthesis of a N-(5-fluoro-2-methylphenyl)-N'-(aryl)urea
This protocol provides a self-validating, field-proven methodology for the synthesis of a substituted urea, a common application for this reagent.
Objective: To synthesize a representative N,N'-disubstituted urea via the reaction of 5-Fluoro-2-methylphenyl isocyanate with a primary aryl amine.
Materials:
-
5-Fluoro-2-methylphenyl isocyanate (1.0 eq)
-
Substituted Aryl Amine (e.g., 4-methoxyaniline) (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with magnetic stirrer
-
Drying tube or inert gas inlet/outlet
-
Thin Layer Chromatography (TLC) supplies
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Vessel Preparation: Flame-dry a 100 mL round-bottom flask under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen. This is critical as isocyanates are moisture-sensitive.[9]
-
Reagent Dissolution: To the flask, add the substituted aryl amine (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration). Stir the solution at room temperature.
-
Isocyanate Addition: In a separate, dry vial, weigh out 5-Fluoro-2-methylphenyl isocyanate (1.0 eq) and dissolve it in a minimal amount of anhydrous DCM.
-
Reaction Execution: Using a dry syringe, add the isocyanate solution dropwise to the stirring amine solution at room temperature over 5-10 minutes. An exotherm may be observed.
-
Reaction Monitoring: The reaction is typically rapid. Monitor its progress by TLC, checking for the consumption of the limiting starting material (usually the amine). The product urea is often significantly less polar. A typical mobile phase is 30% ethyl acetate in hexanes.
-
Workup: Once the reaction is complete (typically 1-2 hours), concentrate the reaction mixture in vacuo using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by one of the following methods:
-
Recrystallization: If the product is a solid, recrystallize from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Column Chromatography: If the product is an oil or recrystallization is ineffective, purify using silica gel column chromatography with an appropriate eluent system determined by TLC analysis.
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).
Safety, Handling, and Storage
5-Fluoro-2-methylphenyl isocyanate is a hazardous chemical and must be handled with appropriate precautions in a controlled laboratory environment.
GHS Hazard Classification:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[6][7]
-
Sensitization: May cause an allergic skin reaction and respiratory sensitization (asthma symptoms or breathing difficulties if inhaled).[6] This is a critical hazard for all isocyanates.
-
Specific Target Organ Toxicity: May cause respiratory irritation.[6][7]
Personal Protective Equipment (PPE):
-
Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation.[11]
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).[11]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate organic vapor cartridge (e.g., type ABEK) if there is any risk of exposure outside a fume hood.[6]
-
Skin and Body: Wear a lab coat, long pants, and closed-toe shoes.[11]
Storage and Handling:
-
Storage Temperature: Store at 2-8°C or -20°C as recommended by the supplier.[2][6]
-
Incompatibilities: Keep away from water, strong acids, strong bases, alcohols, and amines (except for controlled reactions). Isocyanates react exothermically with these materials.
-
Moisture Sensitivity: The compound is moisture-sensitive and lachrymatory.[9] Store under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container.
Conclusion
5-Fluoro-2-methylphenyl isocyanate (CAS 67191-93-9) is a high-value, strategically functionalized reagent for modern chemical and pharmaceutical research. Its unique substitution pattern offers a pre-packaged combination of steric and electronic features beneficial for drug design. By understanding its physicochemical properties, synthetic accessibility, and reactive nature, researchers can leverage this building block to efficiently construct novel molecular entities for biological screening. Adherence to rigorous safety protocols is paramount for its handling, given the inherent hazards of the isocyanate functional group. This guide serves as a foundational resource to enable its safe and effective application in the laboratory.
References
-
5-Fluoro-o-tolyl isocyanate | C8H6FNO | CID 2734879. PubChem.[Link]
-
5-Fluoro-2-methylphenyl isocyanate. Hangzhou Chateau Biotechnology Co., Ltd.[Link]
-
5-FLUORO-2-METHYLPHENYL ISOCYANATE. Chongqing Chemdad Co.[Link]
-
2-Fluoro-5-methylphenyl isocyanate - High purity. Georganics.[Link]
-
Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects. MDPI.[Link]
-
Applications of fluorine-containing amino acids for drug design. PubMed.[Link]
-
Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. National Institutes of Health (NIH).. [Link]
- Process for the synthesis of isocyanates and of isocyanate derivatives.
-
RIFM fragrance ingredient safety assessment, 2-methyl-5-phenylpentanol, CAS Registry Number 25634-93-9. ScienceDirect.[Link]
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